8-Bromo-3-methylquinazolin-4(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of interest due to their biological activities. In the studies provided, various methods have been employed to synthesize different bromo-substituted quinazolinones. For instance, the synthesis of 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) involved a condensation reaction between 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . Another study described the preparation of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one through an efficient process starting from available chemicals . Similarly, Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones were synthesized via condensation with different aromatic aldehydes . The key intermediate for some anti-cancer drugs, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, was prepared through a multi-step process starting from p-toluidine . Additionally, a synthetic route for 6-(bromomethyl)-2-methylquinazolin-4(3H)-one was optimized to achieve a high yield of 64.8% . Lastly, 3-alkylquinazolin-4-one derivatives were synthesized from quinazolin-4-one treated with alkyl bromides under phase transfer catalysis conditions .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Elemental analysis, IR, UV-Vis, mass spectrometry, 1H NMR, ESR, and XRD were used to characterize the metal complexes of BHMQMHI . The crystal structure of the novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was analyzed using Hirshfeld surfaces and fingerprint plots . The chemical structures of the Schiff bases were confirmed by IR, 1H NMR, 13C NMR, Mass spectral, and Elemental analysis . Similarly, IR, 1H NMR, MS, and elemental analysis were used to confirm the structures of the intermediates and the final product in the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, bromination, and cyclization. The Schiff base ligand BHMQMHI was prepared via a condensation reaction , while the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one did not specify the reactions but mentioned an efficient process . The Schiff bases were synthesized by condensation of dibromoquinazolinones with aromatic aldehydes . The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline involved reactions such as oxidation and bromination . The optimized synthetic route for 6-(bromomethyl)-2-methylquinazolin-4(3H)-one included cycling, ammoniation, and bromination . Lastly, the synthesis of 3-alkylquinazolin-4-one derivatives involved phase transfer catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were inferred from their molecular structures and the conditions used for their synthesis. The metal complexes of BHMQMHI exhibited octahedral and tetrahedral geometries, and their stability constants were determined using potentiometric studies . The novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one's crystal packing was stabilized by hydrogen bonds and π-stacking interactions . The synthesized Schiff bases showed more antifungal than antibacterial activity, indicating their potential as antimicrobial agents . The key intermediates for anti-cancer drugs were characterized, but their physical properties were not detailed . The antifungal activity of 6-bromo-3-propylquinazolin-4-one (3h) suggests its potential use in antifungal applications .
Scientific Research Applications
Synthesis and Drug Development
8-Bromo-3-methylquinazolin-4(3H)-one and its derivatives play a crucial role in drug synthesis, particularly for treating colon and rectal cancers. Zheng-you (2010) developed a synthetic route for 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in these drugs, achieving a high yield of up to 64.8% (He Zheng-you, 2010).
Biological Activities
Sahu et al. (2008) synthesized Schiff bases from 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones, which exhibited significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (S. Sahu, Md. Afzal Azam, M. Banerjee, S. Acharrya, C. Behera, S. Si, 2008).
Antiviral and Cytotoxic Activities
Selvam et al. (2010) reported the synthesis of novel 2,3-disubstitutedquinazolin-4(3H)-ones showing distinct antiviral activity against Herpes simplex and vaccinia viruses (P. Selvam, N. Murugesh, M. Chandramohan, C. Pannecouque, E. De Clercq, 2010).
Antifungal Bioactivities
Ouyang et al. (2006) developed a method for synthesizing various 3-alkylquinazolin-4-one derivatives, with 6-bromo-3-propylquinazolin-4-one showing good antifungal activity (Gui-ping Ouyang, P. Zhang, Gangfang Xu, B. Song, Song Yang, Linhong Jin, Wei Xue, D. Hu, Ping Lu, Zhuo Chen, 2006).
Anti-Tuberculosis Activity
Panneerselvam et al. (2016) synthesized novel 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds with potent anti-tuberculosis activity, comparable to standard drugs (T. Panneerselvam, A. Sivakumar, S. Arumugam, S. Joshi, 2016).
Corrosion Inhibition
Kadhim et al. (2017) found that 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one effectively inhibited corrosion on mild steel in hydrochloric acid solution, demonstrating their potential as corrosion inhibitors (A. Kadhim, A. Al-Okbi, D. Jamil, Ahmed Qussay, A. Al-amiery, T. Gaaz, A. Kadhum, A. Mohamad, M. Nassir, 2017).
properties
IUPAC Name |
8-bromo-3-methylquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKMGYYVHYYEFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290860 | |
Record name | 8-Bromo-3-methyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1341038-12-7 | |
Record name | 8-Bromo-3-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1341038-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-3-methyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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